
BMS-509744
描述
BMS-509744 是一种强效且选择性的白介素-2 诱导的 T 细胞激酶 (ITK) 抑制剂。 它以其通过 ATP 竞争性方式抑制 ITK 活性的能力而闻名,使其成为研究 T 细胞受体信号传导和相关免疫反应的宝贵工具 .
科学研究应用
BMS-509744 在科学研究中有着广泛的应用:
化学: 用作化学探针来研究 ITK 的活性及其在各种信号通路中的作用。
生物学: 用于研究 T 细胞受体信号传导和免疫反应调节。
医学: 研究其在银屑病、哮喘和其他免疫相关疾病等疾病中的潜在治疗作用。
作用机制
BMS-509744 通过与 ITK 的 ATP 结合位点结合发挥作用,从而抑制其激酶活性。这种抑制阻止了下游信号分子如 PLCγ1 的磷酸化,从而导致钙动员减少、IL-2 分泌减少和 T 细胞增殖减少。 该化合物对 ITK 相对于其他激酶的选择性是由于其独特的结合模式,这种模式使激酶的非活性构象稳定 .
生化分析
Biochemical Properties
BMS-509744 interacts with ITK, a kinase that regulates T cell activation, including proliferation and cytokine production . It functions on PLCgamma1 tyrosine phosphorylation, calcium mobilization, IL-2 secretion, and T-cell proliferation .
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly T cells. It reduces TCR-induced functions by functioning on PLCgamma1 tyrosine phosphorylation, calcium mobilization, IL-2 secretion, and T-cell proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of ITK, which in turn affects T cell activation. This includes the reduction of TCR-induced functions such as PLCgamma1 tyrosine phosphorylation, calcium mobilization, IL-2 secretion, and T-cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have temporal effects on cellular function. For example, it has been observed to reduce TCR-induced functions over time .
准备方法
合成路线及反应条件
BMS-509744 的合成涉及多个步骤,包括形成关键中间体及其后续偶联。具体的合成路线和反应条件是专有的,没有公开披露详细内容。 已知该化合物是通过一系列涉及噻唑和苯甲酰胺衍生物的反应合成的 .
工业生产方法
This compound 的工业生产方法没有广泛公布。通常,这类化合物是在专门的设施中生产,并采用严格的质量控制措施以确保高纯度和一致性。 生产过程可能涉及大规模合成,然后进行纯化步骤,例如结晶或色谱法 .
化学反应分析
反应类型
BMS-509744 主要经历噻唑和苯甲酰胺衍生物典型的反应。这些包括:
氧化: 该化合物可以发生氧化反应,尤其是在噻唑环上。
还原: 还原反应可以在苯甲酰胺部分存在的羰基上发生。
常用试剂和条件
涉及 this compound 的反应中常用的试剂包括:
氧化剂: 如过氧化氢或高锰酸钾。
还原剂: 如氢化铝锂或硼氢化钠。
取代试剂: 如卤素或烷基化试剂
主要产物
这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能会生成亚砜或砜,而还原可能会生成醇或胺 .
相似化合物的比较
类似化合物
BMS-488516: 另一种 ITK 抑制剂,具有类似的效力但选择性特征不同。
RO5191614: 一种报道的 ITK 抑制剂,具有不同的结合特性。
鬼臼毒素: 一种广谱激酶抑制剂,对 ITK 和其他激酶有活性 .
独特性
BMS-509744 在其对 ITK 的高选择性和其在低浓度下抑制 ITK 依赖性细胞信号传导的能力方面是独一无二的。 这使其成为研究 ITK 在免疫反应中的作用以及开发靶向疗法的宝贵工具 .
属性
IUPAC Name |
N-[5-[5-(4-acetylpiperazine-1-carbonyl)-4-methoxy-2-methylphenyl]sulfanyl-1,3-thiazol-2-yl]-4-[(3,3-dimethylbutan-2-ylamino)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41N5O4S2/c1-20-16-26(41-7)25(30(40)37-14-12-36(13-15-37)22(3)38)17-27(20)42-28-19-34-31(43-28)35-29(39)24-10-8-23(9-11-24)18-33-21(2)32(4,5)6/h8-11,16-17,19,21,33H,12-15,18H2,1-7H3,(H,34,35,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXNIYGJAOPMSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1SC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)CNC(C)C(C)(C)C)C(=O)N4CCN(CC4)C(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41N5O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201025700 | |
| Record name | N-(5-((5-((4-Acetyl-1-piperazinyl)carbonyl)-4-methoxy-2-methylphenyl)thio)-2-thiazolyl)-4-(((1,2,2-trimethylpropyl)amino)methyl)-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
623.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439575-02-7 | |
| Record name | BMS-509744 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439575027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(5-((5-((4-Acetyl-1-piperazinyl)carbonyl)-4-methoxy-2-methylphenyl)thio)-2-thiazolyl)-4-(((1,2,2-trimethylpropyl)amino)methyl)-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BMS-509744 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V7VG25953 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2-Hexylcyclopentylidene)amino]thiourea](/img/structure/B1667137.png)
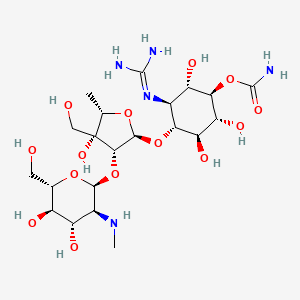

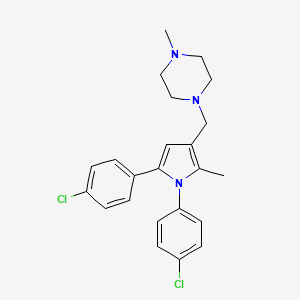
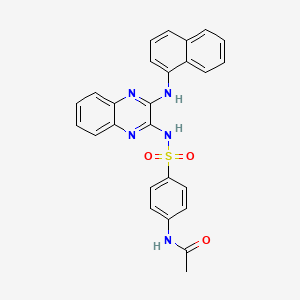
![2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine](/img/structure/B1667146.png)
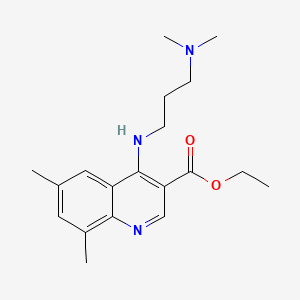
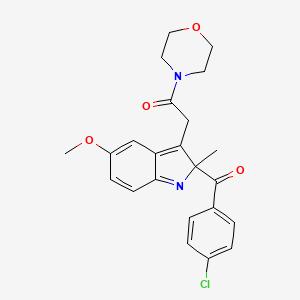
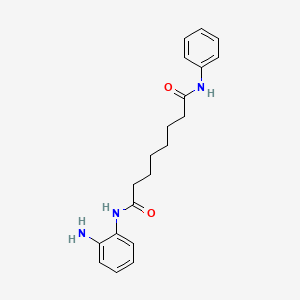
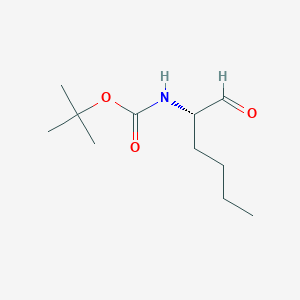
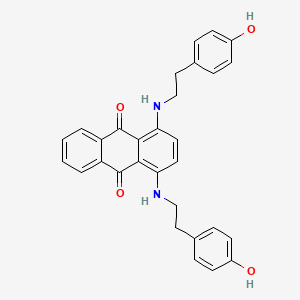
![2-(4-(4-chlorophenoxy)phenyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1667154.png)

